Biochemical Potency vs. RBN-2397
Parp7-IN-19 demonstrates a reported IC50 of ≤10 nM against PARP7 in a biochemical assay . This places it in a moderate potency range when compared to the clinical candidate RBN-2397, which has a reported IC50 of <3 nM in similar biochemical assays [1]. The difference in potency (≤10 nM vs. <3 nM) may be relevant for experiments where a less potent tool compound is required to avoid complete target saturation or to explore concentration-dependent effects.
| Evidence Dimension | Biochemical inhibition of PARP7 |
|---|---|
| Target Compound Data | IC50 ≤ 10 nM |
| Comparator Or Baseline | RBN-2397: IC50 < 3 nM |
| Quantified Difference | Target compound is at least 3-fold less potent |
| Conditions | In vitro enzymatic assay; exact assay conditions for Parp7-IN-19 are not fully specified in available sources, but are presumed to be comparable to those used for RBN-2397 (e.g., 10-30 nM PARP7 protein, 2 µM biotin-NAD+). |
Why This Matters
Researchers requiring a PARP7 inhibitor with moderate potency for dose-response studies or to minimize off-target effects at high concentrations may find Parp7-IN-19 a suitable alternative to more potent clinical candidates.
- [1] Gozgit, J. M., et al. (2021). PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity. Cancer Cell, 39(9), 1214-1226.e10. View Source
